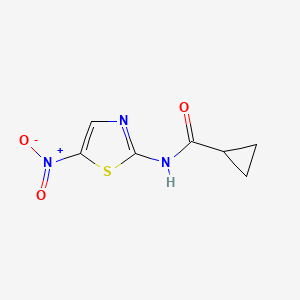

N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3S/c11-6(4-1-2-4)9-7-8-3-5(14-7)10(12)13/h3-4H,1-2H2,(H,8,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPYIKFCKMNFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-nitro-1,3-thiazole-2-amine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 5-amino-1,3-thiazol-2-yl)cyclopropanecarboxamide.

Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide has been identified for its broad-spectrum antiparasitic activity. Research indicates that derivatives of this compound can effectively target various parasites, including those responsible for diseases like Chagas disease and malaria.

Case Study: Chagas Disease

A study highlighted the effectiveness of nitro-containing compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant trypanocidal activity, reducing parasitemia in infected mice models by up to 91% when used in combination with standard treatments . This positions this compound as a potential candidate for further development in antiparasitic therapies.

Antiviral Properties

The compound also exhibits promising antiviral properties. Its structural features allow it to interact effectively with viral targets, making it a candidate for the development of antiviral agents.

Research Insights

Studies have shown that compounds with thiazole moieties often possess antiviral activities. For instance, derivatives based on nitazoxanide have been explored for their ability to activate autophagy pathways, which can be beneficial in treating viral infections like those caused by coronaviruses . The modification of the 5-nitro group on thiazole rings has been linked to enhanced efficacy against viral pathogens.

Anticancer Potential

This compound has also been investigated for its anticancer properties. The unique combination of cyclopropane and thiazole functionalities may enhance its lipophilicity and cellular penetration, facilitating interactions with molecular targets involved in cancer progression.

Synthesis and Optimization

The synthesis of this compound can be achieved through various methods that can be optimized for large-scale production. Techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure efficiency and reproducibility in producing this compound.

Wirkmechanismus

The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity. Upon entering a biological system, the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt essential cellular processes in microorganisms.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Thiazole Ring

Key structural analogs differ in substituents on the thiazole ring or the carboxamide group, influencing biological activity and physicochemical properties (Table 1).

Table 1: Structural Comparison of Thiazole-Based Carboxamides

| Compound Name | Thiazole Substituent | Carboxamide Substituent | Molecular Formula | Molecular Weight | Key Properties/Activity |

|---|---|---|---|---|---|

| N-(5-Nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide | 5-Nitro | Cyclopropane | C₇H₆N₃O₃S | 228.21 g/mol | Antibacterial (inferred) |

| N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclopropanecarboxamide | Boronate ester | Cyclopropane | C₁₄H₂₀BN₂O₃S | 316.20 g/mol | Enhanced solubility/reactivity |

| 2-(4-Bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide | 5-Nitro | 4-Bromophenylacetyl | C₁₁H₈BrN₃O₃S | 342.17 g/mol | Antiparasitic (structural analog) |

| N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide | 5-Nitro | 4-Trifluoromethylbenzoyl | C₁₂H₇F₃N₃O₃S | 330.26 g/mol | High antibacterial activity |

| N-(4-Methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | 4-Methyl | Cyclopropane | C₈H₉N₂OS | 181.23 g/mol | Fungicidal activity |

Key Observations :

- Nitro Group Impact : The 5-nitro group (as in the target compound) correlates with antibacterial and antiparasitic activity, likely due to electron-withdrawing effects enhancing electrophilic interactions .

- Aromatic vs. Cyclopropane Carboxamides : Substituting cyclopropane with aromatic groups (e.g., 4-trifluoromethylbenzamide) increases molecular weight and hydrophobicity, which may enhance target binding but reduce solubility .

Key Observations :

- Simpler Substrates, Higher Yields : Reactions involving unhindered amines (e.g., 5-nitrothiazol-2-amine) and acyl chlorides achieve higher yields (~60%) compared to bulkier substrates requiring HPLC purification (23–27%) .

- Temperature Sensitivity : Elevated temperatures (e.g., 50°C in DMF) may degrade sensitive intermediates, reducing yields .

Biologische Aktivität

N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of antimicrobial properties. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through various chemical pathways involving thiazole derivatives and cyclopropanecarboxylic acid derivatives. The synthesis typically involves:

- Starting Materials : 5-nitrothiazole and cyclopropanecarboxylic acid.

- Reagents : Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

2.1 Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against pathogens such as Mycobacterium tuberculosis. A study highlighted that derivatives of thiazole showed sub-micromolar minimum inhibitory concentrations (MICs), indicating potent activity against this bacterium .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound Name | MIC (µM) | Target Pathogen |

|---|---|---|

| N-(5-nitro-1,3-thiazol-2-yl)carboxamide | <0.5 | Mycobacterium tuberculosis |

| 2-Aminothiazole Analog | 4.5 | Mycobacterium tuberculosis |

| Other Thiazole Derivatives | >10 | Various Gram-positive bacteria |

2.2 Cytotoxicity Assessment

While evaluating the cytotoxic effects of this compound, studies have shown variable results depending on the specific structural modifications made to the thiazole core. The compound demonstrated lower toxicity against mammalian cells compared to other analogs, which is crucial for therapeutic applications .

Table 2: Cytotoxicity Results

| Compound Name | TC50 (µM) | Cell Line Tested |

|---|---|---|

| N-(5-nitro-1,3-thiazol-2-yl)carboxamide | >20 | Vero Cells |

| Related Thiazole Compounds | <10 | Vero Cells |

3. Structure-Activity Relationship (SAR)

The SAR studies of thiazole derivatives indicate that specific substitutions at the C-2 and C-4 positions of the thiazole ring significantly affect biological activity. For instance, the presence of lipophilic groups at these positions tends to enhance antibacterial activity while maintaining low cytotoxicity .

Key Findings from SAR Studies:

- C-4 Position : Substituents like pyridyl groups improve activity against M. tuberculosis.

- C-2 Position : Lipophilic amides retain antibacterial properties while reducing toxicity.

Case Study 1: Efficacy Against M. tuberculosis

In a study focusing on a series of thiazole derivatives, it was found that this compound exhibited rapid bactericidal effects against M. tuberculosis, achieving complete sterilization at concentrations as low as 0.625 µM within seven days .

Case Study 2: Selectivity Index Analysis

Another investigation assessed the selectivity index (SI) of various analogs derived from this compound. Compounds with higher SI values demonstrated a favorable profile for further development as potential anti-tubercular agents .

Q & A

What synthetic methodologies are commonly employed to prepare N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide?

Basic:

The compound is typically synthesized via a coupling reaction between cyclopropanecarbonyl chloride and 5-nitro-1,3-thiazol-2-amine. The reaction is conducted in anhydrous pyridine or dichloromethane under inert conditions, with stoichiometric control to minimize side reactions. Post-synthesis purification involves column chromatography or recrystallization from methanol .

Advanced:

For regioselective synthesis, microwave-assisted methods or catalytic coupling agents (e.g., HATU or EDCI) can enhance yield and reduce reaction time. Optimization of reaction pH (6.5–7.5) and temperature (50–60°C) improves amide bond formation efficiency. Analytical techniques like TLC and HPLC-MS are critical for monitoring intermediate purity .

How is the crystal structure of this compound characterized?

Basic:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 6.874 Å, b = 12.584 Å, c = 14.686 Å, and β = 101.6°. Hydrogen bonding (N–H⋯O) stabilizes the lattice, forming 1D chains along the [101] direction .

Advanced:

Refinement using SHELXL (via SHELX suite) resolves disorder in the nitro and cyclopropane groups. Thermal ellipsoid analysis confirms planar geometry of the thiazole ring. Non-classical interactions (C–H⋯O/N) are mapped using Hirshfeld surfaces to explain packing stability .

What computational approaches are used to predict the electronic properties of this compound?

Advanced:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating moderate reactivity. Molecular Electrostatic Potential (MEP) maps highlight electrophilic sites at the nitro group and thiazole sulfur. These align with crystallographic data and inform reactivity predictions .

How does the nitro group influence the biological activity of thiazole carboxamides?

Basic:

The nitro group enhances electron-withdrawing effects, stabilizing the thiazole ring and increasing binding affinity to enzymatic targets (e.g., GSK-3β). It also modulates lipophilicity, affecting membrane permeability in cellular assays .

Advanced:

Structure-Activity Relationship (SAR) studies reveal that nitro substitution at the 5-position of thiazole improves inhibition of PfOR (pyruvate:ferredoxin oxidoreductase) in anaerobic pathogens. However, conflicting bioactivity data in mammalian cells may arise from redox-mediated nitro reduction, generating reactive intermediates that skew assay results .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced:

- Assay standardization: Control variables like oxygen levels (for nitro group stability) and cell line metabolic profiles.

- Metabolite profiling: Use LC-MS to detect nitro-reduced byproducts (e.g., amine derivatives) that may confound results.

- Crystallographic docking: Validate binding modes using GSK-3β co-crystal structures (PDB: 1H8F) to distinguish target-specific effects from off-target interactions .

What spectroscopic techniques are essential for characterizing this compound?

Basic:

- ¹H/¹³C NMR: Confirm cyclopropane protons (δ ~1.2–1.5 ppm) and amide NH (δ ~10.2 ppm).

- IR spectroscopy: Identify carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.

- HRMS: Validate molecular weight (calc. for C₇H₈N₃O₃S: 214.02 g/mol) .

Advanced:

- Solid-state NMR: Resolve crystallographic disorder in the cyclopropane ring.

- Raman spectroscopy: Map nitro group vibrational coupling with the thiazole ring to assess conjugation .

What are the challenges in optimizing this compound for in vivo studies?

Advanced:

- Metabolic stability: The nitro group is prone to reduction in hepatic microsomes, requiring prodrug strategies (e.g., acetyl protection).

- Solubility: Cyclopropane and thiazole contribute to low aqueous solubility (<50 µM). Nanoformulation or PEGylation improves bioavailability.

- Toxicity screening: Assess nitroso intermediates using Ames tests to rule out mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.